N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide
Description
N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a cyano group attached to a cyclohexyl ring, an amino group linked to a phenyl ring, and an oxolane ring attached to a carboxamide group
Properties
IUPAC Name |
N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c19-12-13-3-1-4-16(11-13)20-14-6-8-15(9-7-14)21-18(22)17-5-2-10-23-17/h6-9,13,16-17,20H,1-5,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYCGWMGNQLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC2=CC=C(C=C2)NC(=O)C3CCCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Condensation: The active hydrogen on the cyano group can participate in condensation reactions to form heterocyclic compounds.
Common reagents used in these reactions include dimethylformamide (DMF), toluene, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide can be compared with other cyanoacetamide derivatives. Similar compounds include:
2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide: Known for its biological activity.
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: Used in the synthesis of various heterocyclic derivatives.
2-Amino-3-cyano-4H-chromenes: Noted for their pharmacological properties.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications.
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